REACTION_CXSMILES
|
[H-].[H-].[H-].[H-].[Li+].[Al+3].[CH2:7]1[N:12]([CH2:13][CH2:14][C:15](OCC)=[O:16])[CH2:11][CH2:10][N:9]2[CH2:20][CH2:21][CH2:22][CH2:23][CH:8]12>O1CCCC1>[CH2:7]1[N:12]([CH2:13][CH2:14][CH2:15][OH:16])[CH2:11][CH2:10][N:9]2[CH2:20][CH2:21][CH2:22][CH2:23][CH:8]12 |f:0.1.2.3.4.5|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
[H-].[H-].[H-].[H-].[Li+].[Al+3]
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
C1C2N(CCN1CCC(=O)OCC)CCCC2
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Type
|
CUSTOM
|
Details
|
the reaction mixture is stirred for 8 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
subsequently hydrolysed, filtered
|
Type
|
CUSTOM
|
Details
|
finally evaporated to dryness
|
Reaction Time |
8 h |
Name
|
|
Type
|
|
Smiles
|
C1C2N(CCN1CCCO)CCCC2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |